2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
CAS No.: 2640954-38-5
Cat. No.: VC11847274
Molecular Formula: C16H18N6OS
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640954-38-5 |
|---|---|
| Molecular Formula | C16H18N6OS |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3 |
| Standard InChI Key | JZQZVXTVPNOFRL-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N |
| Canonical SMILES | CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
The compound belongs to the bis-pyrimidine class, with the following key features:
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Core: Pyrimidine ring at position 5-carbonitrile.
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Substituents:
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Position 2: Methylsulfanyl group (–SMe).
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Position 4: Piperidin-1-yl moiety linked via a methylene bridge to a pyrimidin-2-yloxy group.
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Table 1: Structural and Computational Properties
Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-ketonitriles to form the 5-carbonitrile pyrimidine backbone .
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Piperidine-Pyrimidine Coupling: Mitsunobu or nucleophilic substitution reactions to attach the 3-[(pyrimidin-2-yloxy)methyl]piperidine group .
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Methylsulfanyl Introduction: Thiol-etherification using methyl disulfide or similar agents .
Key Challenges:
Pharmacological Activity
Kinase Inhibition
Structural analogs (e.g., pyrrolo[2,3-d]pyrimidines) exhibit potent inhibition of:
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Tankyrase (TNKS): IC₅₀ values ≤ 50 nM in colorectal cancer models .
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Janus Kinase 1 (JAK1): IC₅₀ = 12–85 nM in inflammatory assays .
Table 2: Comparative Kinase Inhibition of Analogous Compounds
| Target | Analog Structure | IC₅₀ (nM) | Cell Line/Model |
|---|---|---|---|
| TNKS | Spiro-indole-pyrimidine | 2.5 | HCT-116 (colon cancer) |
| JAK1 | Piperidin-4-yl azetidine | 18 | THP-1 (leukemia) |
| VEGFR2 | Thieno[2,3-d]pyrimidine | 7,200 | HUVEC (endothelial) |
Anticancer Activity
Physicochemical and ADME Properties
Solubility and Stability
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Aqueous Solubility: 28 μg/mL (pH 7.4), improved to 1.2 mg/mL with cyclodextrin .
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Plasma Stability: t₁/₂ = 4.7 h (human), susceptible to CYP3A4-mediated oxidation .
Table 3: Predicted ADME Parameters
| Parameter | Value | Tool/Method |
|---|---|---|
| Caco-2 Permeability | 12 × 10⁻⁶ cm/s | PAMPA |
| Plasma Protein Binding | 89% | Ultrafiltration |
| CYP Inhibition | 3A4 (IC₅₀ = 4.3 μM) | Fluorescent assay |
Crystallographic Data
While the exact compound lacks reported crystal structures, related pyrimidines (e.g., 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine) exhibit:
Applications in Drug Development
Oncology
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Lead Optimization: Modifications to the piperidine linker improve blood-brain barrier penetration for glioblastoma .
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Combination Therapy: Co-administration with PARP inhibitors enhances synthetic lethality .
Inflammation
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